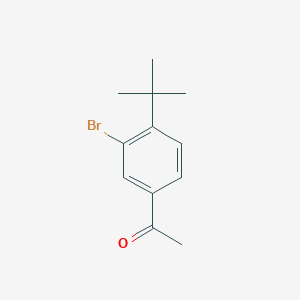

1-(3-bromo-4-tert-butylphenyl)ethanone

Description

Significance of Aryl Halides and Acetophenones in Synthetic Design

Aryl halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in synthetic chemistry. iitk.ac.infiveable.me Their utility stems primarily from their participation in a wide range of cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me These reactions are central to the construction of complex molecular architectures found in pharmaceuticals and advanced materials. iitk.ac.inanylearn.ai Beyond cross-coupling, aryl halides can be converted into organometallic reagents, like Grignard reagents, which can then react with electrophiles such as carbonyl compounds to form alcohols. fiveable.me They also serve as precursors for aldehydes, ketones, and carboxylic acids. iitk.ac.in

Acetophenones, characterized by an acetyl group attached to a benzene (B151609) ring, are also highly versatile intermediates. nih.gov The ketone functionality can be readily transformed into a variety of other groups, making acetophenone (B1666503) derivatives valuable starting materials for synthesizing more complex molecules. scentspiracy.comstudyraid.com They are key synthons for creating heterocyclic compounds and are used in the production of resins and pharmaceuticals. nih.govbritannica.com The combination of an aryl halide and an acetophenone moiety within the same molecule, as in 1-(3-bromo-4-tert-butylphenyl)ethanone, offers dual reactivity, allowing for sequential or selective transformations at either the halogen-bearing carbon or the ketone group.

The Role of Bromine and tert-Butyl Groups in Directing Reactivity

The substituents on an aromatic ring profoundly influence its reactivity in electrophilic aromatic substitution (EAS) reactions by modulating the electron density of the ring and by directing incoming electrophiles to specific positions.

The bromine atom is a deactivating, ortho-, para-director. libretexts.org Its electronegativity withdraws electron density from the aromatic ring through the inductive effect, making the ring less reactive towards electrophiles compared to benzene. youtube.com However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during substitution at the ortho and para positions. libretexts.org This directing effect is a general feature of halogens in EAS. libretexts.org

The tert-butyl group is a bulky alkyl group that is weakly activating and an ortho-, para-director. stackexchange.comstackexchange.com It donates electron density to the ring primarily through an inductive effect, which stabilizes the transition state of electrophilic attack. stackexchange.com A minor contribution from C-C hyperconjugation also exists. stackexchange.com However, the most significant influence of the tert-butyl group is often steric hindrance. numberanalytics.comnumberanalytics.com Its large size can physically block the approach of an electrophile to the adjacent ortho position, leading to a strong preference for substitution at the less hindered para position. numberanalytics.comnumberanalytics.com

In this compound, the acetyl group (acetophenone) is a deactivating group and a meta-director. The interplay between the ortho-, para-directing bromo and tert-butyl groups and the meta-directing acetyl group, along with steric considerations, creates a specific reactivity pattern for any further substitution on the aromatic ring.

Overview of Research Trajectories for Halogenated and Alkylated Aromatics

Research involving halogenated and alkylated aromatic compounds is a dynamic and evolving area of chemistry, driven by the need for novel molecules with specific functions.

Halogenated aromatics are crucial in the development of modern agrochemicals, where the introduction of halogens can optimize efficacy and environmental safety. science.gov Significant research has focused on developing new synthetic methods to produce halogen-substituted intermediates that were previously difficult to access. science.gov Furthermore, halogenated polycyclic aromatic hydrocarbons (HPAHs) are a subject of environmental research, with studies investigating their presence, bioaccumulation, and potential toxicity in various ecosystems. nih.govgdut.edu.cn Research has identified that these compounds can be formed through thermal and photochemical reactions. gdut.edu.cn

Alkylated aromatics are central to the chemical industry. The Friedel-Crafts alkylation is a classic and widely used method for introducing alkyl groups onto aromatic rings, and research continues to explore new catalysts and conditions for this reaction. researchgate.net A major industrial application is the production of ethylbenzene (B125841) from benzene, which is a precursor to styrene (B11656) and polystyrene. britannica.com Current research is also exploring advanced methods like catalytic distillation for the alkylation of aromatic compounds. science.gov The study of directing effects of bulky alkyl groups remains an area of interest, as understanding these effects is crucial for controlling the regioselectivity of reactions in the synthesis of complex molecules. researchgate.net

The combined presence of halogen and alkyl substituents on an aromatic framework, as seen in this compound, represents a convergence of these research trajectories, providing a platform for creating diverse and functionally complex molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-tert-butylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCGKVIUOUQONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240901 | |

| Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91766-61-9 | |

| Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91766-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-4-(1,1-dimethylethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromo 4 Tert Butylphenyl Ethanone and Analogues

Strategies for Carbon-Carbon Bond Formation in Aryl Ketone Synthesis

The creation of the carbon-carbon bond between the aromatic ring and the acetyl group is a cornerstone of synthesizing aryl ketones.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. cerritos.edu This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). cerritos.eduyoutube.com

For the synthesis of the precursor to the target molecule, 4-tert-butylacetophenone, the reaction would involve the acylation of tert-butylbenzene (B1681246) with acetyl chloride or acetic anhydride. The bulky tert-butyl group is an ortho-, para-director. Due to significant steric hindrance at the ortho-position, the acylation reaction predominantly yields the para-substituted product, 4-tert-butylacetophenone.

A typical reaction sequence is depicted below:

Step 1: Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent. For example, with acetyl chloride, it forms a highly electrophilic acylium ion.

Step 2: Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene attacks the acylium ion.

Step 3: Rearomatization: A base, often the [AlCl₄]⁻ complex, removes a proton from the intermediate carbocation (the sigma complex) to restore the aromaticity of the ring and yield the final ketone product. youtube.com

One of the major advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents polyacylation. cerritos.edu Furthermore, the acylium ion does not undergo rearrangements, unlike the carbocations in Friedel-Crafts alkylation, leading to a single, predictable product. cerritos.edulibretexts.org

Alternative Acylation and Ketone Formation Routes

While Friedel-Crafts acylation is robust, several alternative methods for aryl ketone synthesis exist, offering advantages in terms of substrate scope and functional group tolerance.

Grignard Reactions: The 1,2-addition of organomagnesium reagents (Grignard reagents) to specific precursors can yield aryl ketones. For instance, the reaction of a benzocyclobutenone with an appropriate Grignard reagent can lead to α-arylacetophenones through a process involving C-C bond cleavage and aryne intermediates. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful cross-coupling reactions for C-C bond formation. researchgate.net These methods can involve the coupling of aryl organometallic reagents with acyl chlorides or other acylating agents.

Homologation of Aryl Ketones: Recent advancements have demonstrated the ability to transform existing aryl ketones into different ketone structures. Transition metal-catalyzed C-C bond cleavage can be used for the reconstruction of molecular skeletons. nih.gov For example, the multi-carbon homologation of aryl ketones to produce long-chain ketones has been achieved via ligand-promoted Ar−C(O) bond cleavage and subsequent cross-coupling with alkenols. nih.gov

Oxidation of Benzylic Alcohols: Aryl ketones can be readily prepared by the oxidation of secondary benzylic alcohols. The corresponding alcohol, 1-(4-tert-butylphenyl)ethanol, could be synthesized via the Grignard reaction between 4-tert-butylbromobenzene and acetaldehyde, followed by oxidation using a variety of reagents like pyridinium (B92312) chlorochromate (PCC), potassium permanganate (B83412) (KMnO₄), or chromic acid.

Regioselective Bromination Techniques

With the 4-tert-butylacetophenone core established, the next critical step is the selective introduction of a bromine atom at the C-3 position of the phenyl ring.

Direct Aromatic Bromination

Direct electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. In 4-tert-butylacetophenone, there are two substituents to consider:

The tert-Butyl Group: An alkyl group that is a weak activating group and an ortho-, para-director.

The Acetyl Group (ketone): A deactivating group and a meta-director.

The positions ortho to the tert-butyl group are C-3 and C-5. The positions meta to the acetyl group are also C-3 and C-5. Therefore, both groups direct incoming electrophiles to the same positions. This concordance strongly favors the substitution at the C-3 (and C-5) position. Given the symmetry of the molecule, these positions are equivalent.

The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlBr₃. The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic and susceptible to attack by the aromatic ring. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can also achieve regioselective bromination. nih.gov Controlling reaction conditions, such as temperature, can be crucial for achieving high regioselectivity. nih.gov

Indirect Halogenation Pathways

Indirect methods can offer alternative pathways to achieve the desired bromination, sometimes with higher selectivity or under milder conditions.

Halogen-Lithium Exchange: This method involves first introducing a different halogen, like iodine, or directing group at the target position. This group can then be exchanged for lithium using an organolithium reagent like tert-butyllithium (B1211817) at low temperatures. orgsyn.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to install the bromine atom precisely. For example, a protected indole (B1671886) can be brominated with NBS, followed by a halogen-lithium exchange and reaction with an electrophile. orgsyn.org

Directed Ortho Metalation (DoM): If a suitable directing group is present on the ring, it can direct deprotonation of an adjacent ortho position by a strong base (like an organolithium reagent). The resulting organometallic intermediate can then be trapped with an electrophilic bromine source. While the acetyl group itself is not a good directing group for DoM due to its reactivity with strong bases, it could be temporarily converted to a group that is, such as a ketal.

Integration of tert-Butyl Functionality

The tert-butyl group is a key feature of the target molecule. Its introduction onto the aromatic ring is typically achieved early in the synthetic sequence. The most common method for this is the Friedel-Crafts alkylation. cerritos.edulibretexts.orgaklectures.com

In this reaction, an aromatic compound like benzene (B151609) is treated with a tert-butyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). aklectures.comoc-praktikum.de The reaction proceeds through the formation of a stable tertiary carbocation (tert-butyl cation) from the alkyl halide and the Lewis acid. cerritos.edulibretexts.org This carbocation then acts as the electrophile in the substitution reaction with the aromatic ring.

A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product (tert-butylbenzene) is more reactive than the starting material (benzene). cerritos.edulibretexts.org To favor mono-alkylation, reaction conditions can be controlled, for instance, by using a large excess of the aromatic substrate. libretexts.org In the synthesis of di-substituted products like p-di-tert-butylbenzene, steric hindrance can be exploited to control the position of the second alkylation. cerritos.edu

Data Tables

Table 1: Key Reactions in the Synthesis of 1-(3-Bromo-4-tert-butylphenyl)ethanone

| Reaction Type | Reactants | Product | Purpose |

| Friedel-Crafts Alkylation | Benzene, tert-Butyl Chloride, AlCl₃ | tert-Butylbenzene | Introduction of the tert-butyl group |

| Friedel-Crafts Acylation | tert-Butylbenzene, Acetyl Chloride, AlCl₃ | 4-tert-Butylacetophenone | Formation of the aryl ketone |

| Electrophilic Bromination | 4-tert-Butylacetophenone, Br₂, FeBr₃ | This compound | Regioselective introduction of bromine |

Pre-functionalization Strategies

Pre-functionalization strategies involve the synthesis of a benzene ring already bearing the bromo and tert-butyl substituents in the desired 1,2,4-substitution pattern, followed by acylation to introduce the ethanone (B97240) moiety.

One prominent method within this strategy is the electrophilic bromination of 4'-tert-butylacetophenone (B192730) . In this approach, 4'-tert-butylacetophenone serves as the starting material. The tert-butyl group is a bulky ortho-, para-directing group. Due to steric hindrance from the large tert-butyl group, electrophilic substitution is favored at the position ortho to the acetyl group (and meta to the tert-butyl group). The acetyl group is a meta-directing and deactivating group. The reaction proceeds via electrophilic aromatic substitution, where bromine, activated by a Lewis acid or other means, is introduced onto the aromatic ring. A documented synthesis reports the preparation of 3-bromo-4-tert-butylacetophenone with a yield of 30%. nih.gov

Another pre-functionalization route involves the Friedel-Crafts acylation of 1-bromo-2-tert-butylbenzene . This method begins with a benzene ring that is already substituted with both the bromo and tert-butyl groups in the desired ortho arrangement. The subsequent introduction of the acetyl group is achieved through a Friedel-Crafts acylation reaction. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, for instance, aluminum chloride (AlCl₃). The acetyl group is directed to the para position relative to the tert-butyl group due to steric and electronic effects, resulting in the formation of this compound.

The synthesis of the starting material, 1-bromo-2-tert-butylbenzene, can be accomplished through a two-step process starting from benzene: Friedel-Crafts alkylation with a tert-butyl source, followed by electrophilic bromination. The tert-butyl group directs the incoming bromine to the ortho and para positions. numberanalytics.com

Post-synthesis Alkylation Considerations

The alternative strategy to pre-functionalization is the introduction of the tert-butyl group after the formation of a bromoacetophenone core, a concept termed post-synthesis alkylation. This would typically involve the Friedel-Crafts alkylation of 3'-bromoacetophenone (B146053).

However, this approach is met with significant chemical challenges. The acetyl group present on the acetophenone (B1666503) ring is a moderate deactivating group, which reduces the nucleophilicity of the aromatic ring. sciencemadness.org This deactivation makes the ring less susceptible to electrophilic attack, which is the key step in a Friedel-Crafts alkylation. Consequently, forcing such a reaction to proceed often requires harsh conditions, such as the use of highly active catalysts (e.g., SbF₅) or high pressure, which may not be feasible or desirable in many laboratory settings. sciencemadness.org

Furthermore, Friedel-Crafts alkylations are prone to issues of polysubstitution, as the introduction of an alkyl group can activate the ring towards further alkylation. While the deactivating nature of the acetyl group mitigates this to some extent, the primary hurdle remains the initial deactivation of the ring. The electronic properties of the bromo- and acetyl-substituted ring in 3'-bromoacetophenone make it a challenging substrate for efficient Friedel-Crafts tert-butylation under standard conditions. numberanalytics.comsciencemadness.org Therefore, while theoretically plausible, post-synthesis alkylation is generally not the preferred route for preparing this compound due to the inherent low reactivity of the substrate.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice between pre-functionalization and post-synthesis alkylation strategies for the synthesis of this compound is primarily guided by efficiency and selectivity.

| Synthetic Strategy | Starting Material | Key Reaction | Reported Yield | Selectivity Considerations |

| Pre-functionalization | 4'-tert-Butylacetophenone | Electrophilic Bromination | 30% nih.gov | The bulky tert-butyl group directs bromination primarily to the sterically less hindered ortho position. |

| Pre-functionalization | 1-Bromo-2-tert-butylbenzene | Friedel-Crafts Acylation | Not specified, but generally a reliable method for activated rings. | The tert-butyl group directs acylation to the para position, leading to high regioselectivity. |

| Post-synthesis Alkylation | 3'-Bromoacetophenone | Friedel-Crafts Alkylation | Not reported; expected to be low due to deactivation. | The acetyl group is a meta-director, but the deactivation of the ring makes the reaction challenging. sciencemadness.org |

From the comparative data, pre-functionalization strategies are demonstrably more efficient and selective for the synthesis of this compound. The electrophilic bromination of 4'-tert-butylacetophenone, while having a modest reported yield of 30%, is a direct approach. nih.gov The Friedel-Crafts acylation of 1-bromo-2-tert-butylbenzene offers a potentially high-yielding and highly selective route, contingent on the availability of the substituted benzene starting material.

In contrast, the post-synthesis alkylation of 3'-bromoacetophenone is a less viable option. The deactivating effect of the acetyl group significantly hampers the key Friedel-Crafts alkylation step, leading to poor reactivity and likely low yields. sciencemadness.org This makes the pre-functionalization pathways the preferred methods for the practical synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Pathways of 1 3 Bromo 4 Tert Butylphenyl Ethanone

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key handle for the construction of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the bromine atom of 1-(3-bromo-4-tert-butylphenyl)ethanone serves as an excellent electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki coupling can be employed to introduce a new aryl or vinyl substituent at the 3-position. For instance, the coupling of a derivative, 2-bromo-1-(3-bromo-4-tert-butylphenyl)ethanone, with (4-methoxyphenyl)boronic acid has been reported.

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-bromo-1-(3-bromo-4-tert-butylphenyl)ethanone | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 1-(3-(4-methoxyphenyl)-4-tert-butylphenyl)-2-bromoethanone | Not Reported |

Stille Reaction: The Stille reaction couples the organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium species and requires a base. The reaction proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. This method would allow for the introduction of a vinyl group at the 3-position of the this compound core.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper complexes and requires a base. This transformation would yield a 3-alkynyl-4-tert-butylphenyl ethanone (B97240) derivative, a valuable building block for further synthetic elaborations.

Nucleophilic Aromatic Substitution (SNAr)

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can be facilitated by the presence of strongly electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the acetyl group provides some electron-withdrawing character, potentially enabling SNAr reactions with strong nucleophiles under forcing conditions. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex.

Organometallic Reagent Formation

The bromine atom of this compound can be utilized to form organometallic reagents, such as Grignard or organolithium species.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent. However, the presence of the electrophilic carbonyl group within the same molecule complicates this reaction, as the newly formed Grignard reagent could potentially react with the starting material or another molecule of the Grignard reagent. To circumvent this, protection of the ketone or the use of specific reaction conditions, such as in situ trapping with an external electrophile, would be necessary. The formation of Grignard reagents from similar bromo-aryl compounds often requires the use of tetrahydrofuran (B95107) (THF) as a solvent, especially when ether is unreactive.

Reactions of the Acetophenone (B1666503) Carbonyl Group

The carbonyl group of the acetophenone moiety is a versatile functional group that can undergo a variety of transformations, including reduction to an alcohol or oxidation to an ester.

Reduction Reactions

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3-bromo-4-tert-butylphenyl)ethanol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent. The choice of reducing agent can be critical to avoid unwanted side reactions, such as reduction of the aryl bromide.

Table 2: Reduction of this compound

| Starting Material | Product | Reagents |

| This compound | 1-(3-bromo-4-tert-butylphenyl)ethanol | NaBH4, Methanol |

Oxidation Reactions

The ketone can be converted to an ester through a Baeyer-Villiger oxidation. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxygen insertion. In the case of this compound, the aryl group has a higher migratory aptitude than the methyl group, which would lead to the formation of the corresponding phenyl acetate (B1210297) derivative.

Condensation and Addition Reactions (e.g., Oxime formation)

The carbonyl group of this compound is a key site for condensation and addition reactions. A prominent example of this reactivity is the formation of an oxime through reaction with hydroxylamine (B1172632). This transformation involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding ketoxime.

This reaction is typically carried out in a protic solvent like ethanol, often with the addition of a base such as sodium hydroxide (B78521) or sodium acetate to neutralize the liberated acid and drive the reaction to completion. The resulting oxime, this compound oxime, is a stable compound that can serve as an intermediate in further synthetic transformations. A patent for a related synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime describes warming the reaction mixture to 40-45°C for 5-7 hours to ensure completion. google.com

Table 1: Oxime Formation from this compound

| Reactant | Reagents | Typical Conditions | Product |

| This compound | Hydroxylamine hydrochloride, Sodium hydroxide | Solvent: Ethanol/Water, Temperature: 40-45°C | This compound oxime |

Transformations of the Aromatic Ring System

The aromatic ring of this compound, substituted with an acetyl group, a bromine atom, and a tert-butyl group, can undergo further modifications, primarily through electrophilic substitution and modern C-H functionalization techniques.

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. masterorganicchemistry.com The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

-C(O)CH₃ (acetyl group): Deactivating and meta-directing.

-Br (bromo group): Deactivating and ortho-, para-directing.

-C(CH₃)₃ (tert-butyl group): Activating and ortho-, para-directing.

The combined influence of these groups makes the C5 position (ortho to the tert-butyl group and meta to the acetyl group) the most likely site for further electrophilic attack. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 1-(3-bromo-5-nitro-4-tert-butylphenyl)ethanone as the major product. The reaction requires an acid catalyst to activate the electrophile for the relatively unreactive aromatic ring to attack it. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(3-bromo-5-nitro-4-tert-butylphenyl)ethanone |

| Halogenation | Br₂, FeBr₃ | 1-(3,5-dibromo-4-tert-butylphenyl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 2-bromo-5-acetyl-4-tert-butylbenzenesulfonic acid |

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, offering an efficient alternative to traditional cross-coupling reactions. For this compound, the acetyl group can potentially act as a directing group, facilitating the functionalization of the C-H bond at the C2 position (ortho to the acetyl group).

While specific literature on the C-H functionalization of this exact molecule is limited, analogous transformations using palladium catalysts are well-established. Such reactions would typically involve a palladium(II) catalyst, a suitable ligand, and an oxidant to enable the catalytic cycle. This approach could be used to introduce aryl, alkyl, or other functional groups at the C2 position, providing a direct route to more complex derivatives.

Multi-Component Reactions and Cascade Processes

The reactive sites within this compound—namely the acetyl group's carbonyl and α-protons, and the bromo-substituted aromatic ring—make it a suitable candidate for multi-component reactions (MCRs). These reactions allow for the construction of complex molecules in a single synthetic operation by combining three or more reactants.

For example, the acetyl group can participate in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Gewald aminothiophene synthesis. In a potential Hantzsch-type reaction, this compound could be condensed with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) or ammonium (B1175870) acetate to form a substituted dihydropyridine. The bromine atom on the phenyl ring remains available for subsequent cross-coupling reactions, further increasing the molecular complexity.

Similarly, the presence of the bromine atom allows this compound to be used in cascade reactions that begin with a cross-coupling step (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce a new substituent, which then participates in a subsequent intramolecular cyclization or reaction, often triggered by the acetyl group. This strategy enables the rapid assembly of complex heterocyclic frameworks.

Derivatization Strategies and Functional Group Interconversions

Conversion of the Ketone Functionality to Other Groups

The acetyl group is a primary site for a range of chemical transformations, enabling its conversion into other important functional groups or its participation in ring-forming reactions.

The ketone functionality can be readily reduced to a secondary alcohol, 1-(3-bromo-4-tert-butylphenyl)ethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.

Further transformation of the ketone can lead to the formation of amine derivatives. A common method is reductive amination, where the ketone first reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This process can be carried out using various reducing agents, including sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.org

The acetyl group of 1-(3-bromo-4-tert-butylphenyl)ethanone is a key component in the synthesis of fused heterocyclic rings. For instance, it can serve as a precursor for constructing thiazole (B1198619) rings. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov To utilize this compound in this synthesis, the acetyl group must first be halogenated at the α-position, for example, by reaction with bromine in a suitable solvent, to form an α-bromoacetyl derivative. This intermediate can then be reacted with a thioamide, such as thiourea, to yield a 2-aminothiazole (B372263) derivative. nih.gov

Similarly, the ketone can be a starting point for the synthesis of benzofuran (B130515) derivatives. organic-chemistry.org One strategy involves an intramolecular cyclization. This might begin with a reaction that introduces a hydroxyl group ortho to the acetyl moiety, followed by a cyclodehydration step. nih.gov Another approach involves a domino reaction sequence, such as a Sonogashira coupling followed by an intramolecular cyclization, to form the benzofuran ring system. organic-chemistry.org

Table 1: Examples of Heterocyclic Synthesis Starting from Ketone Derivatives This table is representative of general synthetic strategies and may not reflect reactions performed specifically on this compound.

| Target Heterocycle | General Reaction Type | Key Reagents | Intermediate |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | 1. Bromine 2. Thiourea | α-Bromoacetyl derivative |

| Benzofuran | Intramolecular Cyclization | e.g., Reagents for ortho-hydroxylation, then acid/base catalyst | ortho-Hydroxyacetophenone derivative |

Transformations at the Bromine Site for Expanded Molecular Complexity

The bromine atom on the aromatic ring is a highly valuable handle for introducing molecular complexity through various cross-coupling reactions.

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a widely used method for this purpose, reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edunih.govlibretexts.org This reaction can be used to introduce a wide variety of aryl and vinyl substituents at the bromine position.

Another important transformation is the Sonogashira coupling, which couples the aryl bromide with a terminal alkyne. organic-chemistry.orgnih.govwikipedia.orglibretexts.org This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, is a powerful tool for synthesizing arylalkynes. Copper-free Sonogashira protocols have also been developed. nih.govresearchgate.net

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orgnih.govfrontiersin.org These reactions significantly expand the structural diversity achievable from the starting material.

Table 2: Common Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Heck Reaction | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Aryl-alkene |

Beyond simple arylation and alkylation, the bromine site allows for the introduction of more complex and diverse chemical scaffolds. For example, coupling reactions can be used to attach elaborate heterocyclic systems or fragments containing multiple functional groups. nih.govnih.gov The Suzuki coupling, for instance, is not limited to simple arylboronic acids; it can accommodate boronic acids bearing complex substituents or entire molecular frameworks. nih.gov Similarly, the Sonogashira reaction can introduce alkynes that are further functionalized, which can then undergo subsequent transformations like cyclization reactions to build polycyclic systems. organic-chemistry.org This strategic use of cross-coupling reactions enables the construction of intricate molecular architectures designed for specific applications. mdpi.com

Modulation of Molecular Architecture via the tert-Butyl Group

The tert-butyl group is generally considered to be chemically robust and sterically hindering, making its direct modification challenging. stackexchange.com Its primary influence on the reactivity of this compound is steric and electronic. It exerts a significant steric effect on the ortho-bromine atom, potentially influencing the efficiency of cross-coupling reactions.

While direct functionalization of the tert-butyl group itself (e.g., through C-H activation) is difficult and not commonly reported for this specific molecule, it is conceivable that under forcing conditions, reactions such as electrophilic aromatic substitution could be influenced by the directing effects of the tert-butyl group. However, the existing functional groups, particularly the acetyl and bromo groups, would likely dominate the reactivity of the aromatic ring. In some contexts, a tert-butyl group can be cleaved under harsh acidic conditions, although this is generally not a preferred synthetic route. Therefore, the tert-butyl group in this molecule primarily serves as a bulky, lipophilic, and structurally defining element rather than a reactive handle for further derivatization. nih.govrsc.org

Steric and Electronic Effects in Subsequent Reactions

The reactivity of this compound in subsequent reactions is heavily influenced by the steric and electronic effects of its substituents. The large tert-butyl group exerts significant steric hindrance, which can direct the outcome of chemical transformations. numberanalytics.comucalgary.castackexchange.comlibretexts.orgyoutube.com

In electrophilic aromatic substitution reactions, the bulky tert-butyl group would sterically hinder the ortho positions, making substitution at the less hindered meta and para positions more favorable. ucalgary.castackexchange.com However, the directing effects of the substituents must also be considered. The tert-butyl group is a weak activating group and an ortho-, para-director due to hyperconjugation and inductive effects. stackexchange.commsu.eduyoutube.comopenstax.orgmasterorganicchemistry.com The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. msu.eduopenstax.orgmasterorganicchemistry.comlibretexts.org The acetyl group is a deactivating and meta-directing group due to its electron-withdrawing nature. msu.eduopenstax.orgmasterorganicchemistry.com The interplay of these effects would dictate the regioselectivity of any further substitution on the aromatic ring.

In nucleophilic substitution reactions, particularly at the bromine position, the steric bulk of the adjacent tert-butyl group can slow down the reaction rate by impeding the approach of the nucleophile. libretexts.org This is a critical consideration in the design of synthetic routes involving this compound.

The electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the bromo and acetyl groups decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more amenable to nucleophilic aromatic substitution under certain conditions. msu.eduopenstax.orgmasterorganicchemistry.comlibretexts.org

Influence on Molecular Conformation

The conformation of this compound is largely dictated by the steric demands of the tert-butyl and acetyl groups. The tert-butyl group, due to its size, will adopt a conformation that minimizes steric interactions with the adjacent acetyl group and the rest of the molecule. upenn.edufiveable.melibretexts.org

The crystal structure of related brominated aromatic compounds, such as 4-bromo-4'-nitrodiphenyl, has been determined using X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions. msu.edubath.ac.uk A similar analysis of this compound would be necessary to definitively determine its solid-state conformation and packing. Computational modeling could also provide valuable information on the preferred gas-phase conformation and the rotational barriers of the substituent groups.

The table below outlines the key substituents and their likely influence on the molecular conformation.

| Substituent | Positional Influence | Conformational Impact |

| tert-Butyl | C4 | Enforces a conformation that minimizes steric strain with adjacent groups. |

| Acetyl | C1 | Its orientation relative to the phenyl ring is influenced by the adjacent tert-butyl group, likely leading to a non-planar arrangement. |

| Bromo | C3 | Contributes to the overall electronic and steric environment, but its direct conformational impact is less significant than the bulkier groups. |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. However, no experimental NMR data for 1-(3-bromo-4-tert-butylphenyl)ethanone could be located in the reviewed literature.

¹H NMR Techniques

A proton NMR spectrum would be instrumental in identifying the electronic environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the tert-butyl group. The chemical shifts, splitting patterns (multiplicity), and integration values would provide critical information about the substitution pattern on the aromatic ring and the connectivity of the functional groups. However, no such experimental data is available.

¹³C NMR Techniques

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic, carbonyl, and aliphatic carbons. This data is essential for confirming the carbon framework of the molecule, but no experimental ¹³C NMR spectra have been published.

Two-Dimensional NMR Methodologies

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete structural assignment. COSY would establish proton-proton correlations, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This would definitively connect the various fragments of the molecule. The absence of any 2D NMR data precludes this in-depth analysis.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-H stretches and bends of the aromatic and aliphatic groups, and potentially the C-Br stretch. This data would confirm the presence of these key functional groups. Unfortunately, no experimentally obtained IR spectra are available in the public domain.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the tert-butyl group. As with other spectroscopic data, no experimental Raman spectra for this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the empirical formula is C₁₂H₁₅BrO. sigmaaldrich.comsigmaaldrich.com HRMS analysis provides the exact mass of the molecular ion with a high degree of accuracy (typically to four or more decimal places). This precision is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio and separated by two mass units.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅BrO sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight (Nominal) | 255.15 g/mol sigmaaldrich.com |

| Theoretical Exact Mass [M(¹²C₁₂H₁₅⁷⁹Br¹⁶O)]⁺ | 254.0306 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for separating this compound from reaction byproducts or impurities, thus assessing its purity. researchgate.net As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint. Key fragmentation pathways for this molecule would be expected to include:

Loss of a methyl group: Formation of a [M-15]⁺ ion from the acetyl moiety.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding a prominent peak corresponding to the benzoyl cation at m/z 43 ([CH₃CO]⁺) and the remaining fragment [M-43]⁺.

Loss of a tert-butyl group: Alpha-cleavage can result in the loss of a tert-butyl radical, leading to a [M-57]⁺ fragment.

Isotopic Bromine Signature: All fragments containing the bromine atom will exhibit the characteristic doublet peak pattern for the ⁷⁹Br and ⁸¹Br isotopes. scielo.br

Table 2: Expected Principal Fragments in GC-MS Analysis

| Fragment Ion | Description |

|---|---|

| [C₁₂H₁₅BrO]⁺ | Molecular Ion |

| [C₁₁H₁₂BrO]⁺ | Loss of methyl group (-CH₃) |

| [C₁₀H₁₂Br]⁺ | Loss of acetyl group (-COCH₃) |

| [C₈H₈BrO]⁺ | Loss of tert-butyl group (-C(CH₃)₃) |

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within the molecule, providing insights into its chromophoric system and excited-state behavior.

UV-Visible spectroscopy measures the absorption of light by the molecule as a function of wavelength. The spectrum of this compound is dictated by the electronic transitions associated with its chromophores: the substituted benzene (B151609) ring and the carbonyl group. Expected absorptions include:

π → π* transitions: These are typically intense absorptions associated with the aromatic system and the conjugated carbonyl group. For substituted acetophenones, these bands usually appear at shorter wavelengths (below 300 nm).

n → π* transition: This is a weaker, symmetry-forbidden transition involving the non-bonding electrons of the carbonyl oxygen. It occurs at longer wavelengths, often appearing as a distinct shoulder or a low-intensity band in the 300-350 nm region. science-softcon.de

The positions and intensities of these bands are influenced by the substituents on the phenyl ring.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited singlet state to its ground state. Aromatic ketones like acetophenone (B1666503) often exhibit very weak fluorescence at room temperature because they undergo rapid and efficient intersystem crossing (ISC) to the triplet state.

In this compound, the presence of the bromine atom is expected to significantly enhance the rate of ISC due to the "heavy-atom effect." This effect promotes spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. Consequently, the compound is predicted to be non-fluorescent or weakly fluorescent. Transient absorption spectroscopy could be utilized to directly observe and characterize the triplet excited state that is populated following photoexcitation. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

As this compound is a solid at room temperature, single-crystal X-ray crystallography is the most powerful method for unambiguously determining its three-dimensional molecular structure in the solid state. sigmaaldrich.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.combath.ac.uk

A successful crystallographic analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Conformation: The precise orientation of the acetyl and tert-butyl groups relative to the plane of the phenyl ring.

Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing any non-covalent interactions such as C-H···O or halogen bonding (C-Br···O) that stabilize the crystal structure.

Table 3: Parameters Determined by X-Ray Crystallography

| Parameter Type | Examples |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | e.g., P2₁/c, P-1 |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths | C-C, C-O, C-Br |

| Bond Angles | C-C-C, C-C=O |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field. This method is exclusively sensitive to species possessing one or more unpaired electrons, such as free radicals, radical ions, and transition metal complexes. For a molecule like this compound, which is a diamagnetic species with all electrons paired in its ground state, EPR spectroscopy becomes a powerful tool for characterizing the paramagnetic radical ions that can be generated through processes like electron gain or loss.

Detailed research findings on halogenated acetophenones provide a strong basis for predicting the behavior of this compound when subjected to conditions that generate radical species. niscpr.res.in The generation of radical anions is typically achieved by exposing a dilute solution of the parent compound to ionizing radiation at low temperatures (e.g., 77 K) in a suitable solvent matrix that can trap the resulting species. niscpr.res.in Conversely, radical cations can be formed in an electron-capture solvent like trichlorofluoromethane (B166822) (CFCl₃). niscpr.res.in

Upon electron gain, acetophenone derivatives can form π-anions, where the unpaired electron occupies the π molecular orbital of the aromatic ring and carbonyl group. niscpr.res.inaip.org However, in the case of halogenated acetophenones, a competing mechanism of dissociative electron capture is often observed. For a compound containing a bromine atom on the aromatic ring, it is proposed that the incoming electron can initially populate the π* system, followed by an intramolecular electron transfer to the C-Br σ* antibonding orbital. niscpr.res.in This process would lead to the dissociation of the bromide ion (Br⁻) and the formation of a phenylacetyl radical.

In the context of this compound, the formation of a radical anion would likely result in a species where the unpaired electron density is delocalized over the entire aromatic system, including the carbonyl group. The resulting EPR spectrum would be characterized by hyperfine coupling to the various magnetic nuclei in the molecule. The hyperfine coupling constant, a, quantifies the interaction between the unpaired electron and a magnetic nucleus, and its magnitude is proportional to the spin density at that nucleus. libretexts.org

For the radical anion of this compound, one would expect to observe hyperfine couplings from the protons on the aromatic ring and the methyl protons of the acetyl group. The bromine atom has two magnetic isotopes, ⁷⁹Br and ⁸¹Br, both with a nuclear spin I = 3/2, which would lead to complex hyperfine splitting patterns. The large tert-butyl group is expected to have a minimal direct hyperfine interaction due to the number of bonds separating it from the π-system, but it can influence the electronic structure and conformation of the radical.

Alternatively, the formation of a σ-radical, where the unpaired electron resides primarily in the C-Br bond, is a distinct possibility for bromo-substituted aromatic compounds. niscpr.res.in These σ-radicals are characterized by a very large hyperfine coupling to the bromine nucleus, which would dominate the EPR spectrum. niscpr.res.in

The g-value, which is a dimensionless proportionality constant, is another key parameter obtained from an EPR spectrum. It is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). However, the presence of heavy atoms with significant spin-orbit coupling, such as bromine, can lead to a measurable deviation in the g-value, providing further insight into the radical's structure.

Hypothetical EPR Data for the Radical Anion of this compound

| Parameter | Nucleus | Hypothetical Value |

|---|---|---|

| g-value | - | ~2.0035 |

| Hyperfine Coupling Constant (a) | Aromatic H | 0.1 - 0.5 mT |

| Hyperfine Coupling Constant (a) | Acetyl H | 0.3 - 0.8 mT |

This table is illustrative and presents expected ranges for the hyperfine coupling constants based on data for analogous compounds. The actual values would need to be determined experimentally.

The study of such radical intermediates is crucial for understanding reaction mechanisms, such as those involved in electrophilic substitution reactions or photochemistry, where single-electron transfer steps may occur. nih.gov

Computational and Theoretical Investigations of 1 3 Bromo 4 Tert Butylphenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For 1-(3-bromo-4-tert-butylphenyl)ethanone, DFT calculations would be invaluable.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy surface to identify the global minimum and any low-energy conformers. The relative orientations of the acetyl and tert-butyl groups with respect to the phenyl ring are of particular interest, as these can influence the molecule's reactivity and physical properties.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. TD-DFT allows for the calculation of excited state energies and oscillator strengths, which can be used to predict the electronic absorption spectrum of the molecule. This information is valuable for applications in areas such as photochemistry and materials science.

Molecular Mechanics and Dynamics Simulations

While DFT provides a quantum mechanical description of the molecule, molecular mechanics and dynamics simulations offer a way to study the behavior of larger systems or to explore the conformational landscape over time. Molecular mechanics uses a classical force field to model the potential energy of the system, allowing for faster calculations. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound, such as its vibrational motions and conformational changes at different temperatures.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H and 13C nuclei, as well as the calculation of vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various chemical transformations. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and reaction pathways for different reactions. This information is crucial for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Structure-Activity Relationship (SAR) and Molecular Design Principles

Detailed SAR and molecular design studies specifically for this compound are not available in the reviewed scientific literature. Therefore, a quantitative analysis and specific design principles derived from this exact molecule cannot be provided at this time.

For a meaningful SAR analysis, a series of analogues with systematic modifications to the core structure of this compound would need to be synthesized and biologically evaluated. The resulting data would allow for the elucidation of key structural features responsible for its activity. Typically, such studies would involve modifications at three main positions: the bromo-tert-butylphenyl ring, the ethanone (B97240) linker, and the terminal methyl group.

Table 1: Hypothetical Modifications for SAR Studies of this compound

| Modification Site | Potential Substitutions | Rationale for Investigation |

| Phenyl Ring | - Shifting the positions of the bromo and tert-butyl groups- Replacing the bromo group with other halogens (Cl, F, I)- Replacing the tert-butyl group with other alkyl groups (isopropyl, methyl, etc.) or electron-donating/withdrawing groups | To probe the influence of steric bulk, lipophilicity, and electronic effects on activity. |

| Ethanone Linker | - Varying the length of the alkyl chain- Introducing heteroatoms (e.g., replacing the carbonyl with a thiocarbonyl) | To assess the importance of the linker's length and the nature of the carbonyl group for target binding. |

| Terminal Methyl Group | - Replacement with larger alkyl or aryl groups- Introduction of functional groups (e.g., hydroxyl, amine) | To explore the possibility of additional interactions with a target protein and to modify physicochemical properties. |

Without experimental data from such studies, any discussion on the SAR and molecular design principles of this compound would be purely speculative and fall outside the scope of this scientifically accurate article. Future research in this area would be necessary to populate the detailed research findings and data tables required for a thorough analysis.

Applications of 1 3 Bromo 4 Tert Butylphenyl Ethanone As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

As a readily available substituted acetophenone (B1666503), this compound serves as a foundational element for building more elaborate molecules intended for specific functions in medicine, agriculture, and materials science.

The structural framework of 1-(3-bromo-4-tert-butylphenyl)ethanone is present in various biologically active compounds. The ketone functionality serves as a handle for elaborations, while the aryl bromide is a key site for introducing molecular diversity, often through metal-catalyzed cross-coupling reactions.

Research has shown that related α-bromoacetophenone derivatives are pivotal starting materials in the synthesis of complex pharmaceuticals. For instance, they are used in condensation and cyclization reactions to form heterocyclic cores like 5-arylpyrroles, which are part of advanced drug candidates. mdpi.com Similarly, substituted bromo-anilines, which can be derived from the target ketone, are used to synthesize pyrazine (B50134) carboxamides that have shown significant antibacterial activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com The synthesis of certain dengue viral replication inhibitors also involves the use of bromo-phenyl ethanone (B97240) derivatives as key intermediates in multi-step synthetic pathways. googleapis.com

The general utility of brominated acetophenones as precursors is well-established. They can be converted into a variety of chiral alcohols through enantioselective reduction, with these alcohols being valuable intermediates in the synthesis of pharmaceutical agents. google.com The table below outlines representative transformations where acetophenone-like structures are precursors to bioactive scaffolds.

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application |

| α-Bromoacetophenone | Condensation/Cyclization | 5-Arylpyrrole | Therapeutic agents |

| Bromo-aniline derivative | Amide Coupling/Suzuki Coupling | Pyrazine Carboxamides | Antibacterial (XDR-S. Typhi) |

| Bromo-phenyl ethanone | Multi-step synthesis | Substituted Indolines | Antiviral (Dengue) |

| Substituted Acetophenone | Asymmetric Reduction | Chiral Haloalcohols | Chiral Pharmaceutical Intermediates |

This table illustrates the potential applications of this compound based on established synthetic routes for analogous compounds.

The 4-tert-butylphenyl motif is frequently incorporated into molecules designed for advanced materials applications, particularly in the field of optoelectronics. The tert-butyl group enhances solubility in organic solvents and can prevent undesirable intermolecular stacking (aggregation-induced emission), which is crucial for maintaining the photophysical properties of materials in the solid state. Although direct synthesis of optoelectronic materials from this compound is not extensively documented, its structural elements are highly relevant.

The core structure can be elaborated into larger conjugated systems. The bromine atom provides a reactive site for Suzuki, Stille, or Sonogashira coupling reactions, which are standard methods for constructing the π-conjugated backbones of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and fluorescent sensors. The ketone group could be used to introduce further electronic diversity or to act as an attachment point for other functional units.

Ligand and Catalyst Precursors in Catalytic Systems

The structure of this compound is well-suited for conversion into ligands for transition metal catalysis. The bulky tert-butyl group is a common feature in high-performance ligands, where it creates a sterically demanding environment around the metal center, often leading to enhanced catalytic activity and selectivity.

Two major classes of ligands could potentially be synthesized from this intermediate:

Phosphine (B1218219) Ligands: The aryl bromide can be converted into a Grignard or organolithium reagent, which can then react with chlorophosphines (e.g., PCl₃, R-PCl₂, R₂-PCl) to generate tertiary phosphine ligands. Tri-tert-butylphosphine, a highly effective but sterically demanding ligand, is synthesized through such organometallic intermediates. nih.govresearchgate.net Applying this logic, the 3-bromo-4-tert-butylphenyl group could be incorporated to create novel, bulky phosphine ligands.

N-Heterocyclic Carbene (NHC) Precursors: The ketone can be reduced to an amine, which can then be converted to 3-bromo-4-tert-butylaniline. nih.gov This aniline (B41778) is a key starting material for the synthesis of imidazolium (B1220033) or imidazolinium salts, the direct precursors to NHC ligands. beilstein-journals.orgscience.gov These salts are typically formed by reacting the aniline with glyoxal (B1671930) and an aldehyde, followed by cyclization. beilstein-journals.org NHCs are a cornerstone of modern catalysis, particularly in olefin metathesis and cross-coupling reactions. nih.gov

The table below summarizes the potential pathways to ligand synthesis.

| Target Ligand Class | Key Transformation of Intermediate | Synthetic Utility |

| Tertiary Phosphines | Conversion of Aryl Bromide to Organometallic Reagent | Used in cross-coupling, cycloadditions |

| N-Heterocyclic Carbenes (NHCs) | Reduction of Ketone to Amine, followed by cyclization | Used in olefin metathesis, C-H activation |

This table outlines plausible synthetic routes from this compound to important classes of catalyst ligands.

Role in the Development of New Synthetic Methodologies

This compound is also a valuable substrate for exploring and developing new types of chemical reactions, owing to its combination of reactive sites.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.org Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one pot to form a complex product. Ketones are common participants in such reactions. nih.gov

While no specific cascade or MCR has been published using this compound, its ketone functionality makes it a prime candidate for such transformations. For example, it could participate as the ketone component in a three-component reaction with an alkyne and a source of acetate (B1210297) to form highly functionalized cyclohexenones. nih.gov It could also be involved in organocatalyzed Michael-Michael cascade reactions to generate complex cyclohexene (B86901) structures with multiple stereocenters. nih.gov The presence of the bromo and tert-butyl groups would allow for the synthesis of unique and sterically hindered polycyclic systems.

Late-stage functionalization (LSF) is the strategy of introducing or modifying functional groups in a complex molecule at a late stage of its synthesis, which is a powerful tool in drug discovery and materials science. nih.govnih.govnyu.edu this compound is an excellent model substrate for developing LSF methods, particularly those involving C–H bond activation.

The acetyl group of the ketone can act as a directing group in palladium-catalyzed C–H activation, guiding functionalization to the ortho C–H bond (the C5 position). nih.govacs.org For instance, the ketone can be first converted to an oxime ether, a powerful directing group that facilitates the palladium-catalyzed arylation of the ortho C–H bond with boronic esters. researchgate.net This allows for the synthesis of complex biaryl structures.

Furthermore, the molecule presents multiple sites for potential functionalization, making it a testbed for regioselectivity studies:

C–Br bond: A classic site for cross-coupling.

C5–H bond: Can be activated via the directing effect of the ketone/oxime.

C–H bonds of the tert-butyl group: While traditionally considered unreactive, recent advances have shown that even these strong C-H bonds can be hydroxylated using powerful manganese catalysts. chemrxiv.org

This multi-functional handle makes the compound a valuable tool for chemists developing new reactions that need to be selective for one site over several other potentially reactive ones. acs.org

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(3-bromo-4-tert-butylphenyl)ethanone, and how do they influence its reactivity in synthesis?

- Answer : The compound features a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position of the phenyl ring, alongside a ketone group. The bromine acts as a good leaving group in nucleophilic substitutions, while the tert-butyl group induces steric hindrance, directing reactivity to specific positions (e.g., para-substitution is limited due to steric effects). The ketone enables condensation or reduction reactions .

Q. What are standard synthetic routes for preparing this compound, and what reaction conditions are critical?

- Answer : A common method involves bromination of 1-(4-tert-butylphenyl)ethanone using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlBr₃. Temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions (e.g., over-bromination). Alternative routes may use N-bromosuccinimide (NBS) under radical initiation .

Q. How is this compound characterized to confirm purity and structure?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects the ketone carbonyl stretch (~1700 cm⁻¹). HPLC or GC-MS ensures purity (>95%) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The tert-butyl group hinders access to the 4-position, directing coupling reactions (e.g., with boronic acids) to the bromine at the 3-position. Computational studies (DFT) show increased activation energy for para-substitution due to steric clash, favoring meta-functionalization .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

- Answer : Some studies suggest anti-inflammatory activity via COX-2 inhibition, while others highlight anticancer effects through apoptosis induction. Contradictions may arise from cell-line specificity or assay conditions. Resolving these requires dose-response studies across multiple models (e.g., cancer vs. immune cells) and target validation (e.g., siRNA knockdown of proposed targets) .

Q. What methodological challenges arise in optimizing its solubility for in vitro biological assays?

- Answer : The compound’s hydrophobicity (logP ~3.7) limits aqueous solubility. Strategies include:

- Using co-solvents (DMSO ≤0.1% to avoid cytotoxicity).

- Formulating with cyclodextrins or liposomes.

- Derivatizing the ketone to a more polar group (e.g., oxime) while retaining activity .

Q. How does the electron-withdrawing bromine affect the ketone’s reactivity in nucleophilic additions?

- Answer : The bromine meta to the ketone decreases electron density at the carbonyl carbon via inductive effects, increasing susceptibility to nucleophilic attack (e.g., Grignard reagents). Kinetic studies show faster addition rates compared to non-halogenated analogs .

Methodological Considerations

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified proteins.

- X-ray Crystallography : Resolves binding modes in enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How can conflicting data on thermal stability be addressed during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.